Oxanamide
Overview
Description
Oxanamide, also known by its IUPAC name 2-ethyl-3-propyloxirane-2-carboxamide, is a compound with the molecular formula C8H15NO2. It is an anxiolytic and muscle relaxant that can produce sedative and hypnotic effects in sufficiently high doses . This compound has been studied for its efficacy in treating anxiety resulting from premenstrual syndrome, menopause, and other causes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Oxanamide can be synthesized from butanal through a three-step process:
Oxidation of Butanal to Butanoic Acid: This can be achieved using potassium permanganate (KMnO4) or pyridinium chlorochromate (PCC) in an aqueous solution at room temperature.
Conversion of Butanoic Acid to Butanoyl Chloride: This step involves the use of thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) at room temperature.
Formation of this compound from Butanoyl Chloride: The final step involves reacting butanoyl chloride with ammonia (NH3) in an aqueous solution at low temperature.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Oxanamide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can be reduced to form different amine derivatives.
Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitution, to form various substituted amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Various nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Oxanamide has various applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other compounds and as a reagent in organic synthesis.
Biology: Studied for its effects on biological systems, particularly its anxiolytic and muscle relaxant properties.
Medicine: Investigated for its potential therapeutic applications in treating anxiety, muscle spasms, and other conditions.
Mechanism of Action
Oxanamide exerts its effects primarily through its action on the central nervous system. It acts as an anxiolytic and muscle relaxant by modulating neurotransmitter activity, particularly gamma-aminobutyric acid (GABA) receptors. This modulation leads to a calming effect on the nervous system, reducing anxiety and muscle tension .
Comparison with Similar Compounds
Oxazepam: Another anxiolytic compound with similar sedative properties.
Diazepam: A well-known muscle relaxant and anxiolytic.
Lorazepam: Used for its anxiolytic and sedative effects.
Uniqueness of Oxanamide: this compound is unique in its specific chemical structure, which includes an oxirane ring and a carboxamide group. This structure contributes to its distinct pharmacological profile, making it effective in treating anxiety and muscle spasms with minimal sedation compared to other similar compounds .
Properties
IUPAC Name |
2-ethyl-3-propyloxirane-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-3-5-6-8(4-2,11-6)7(9)10/h6H,3-5H2,1-2H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLPIVIXQOFTPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(O1)(CC)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50925350 | |
Record name | 2-Ethyl-3-propyloxirane-2-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50925350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126-93-2 | |
Record name | Oxanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126-93-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxanamide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126932 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Ethyl-3-propyloxirane-2-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50925350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OXANAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/050271194T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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